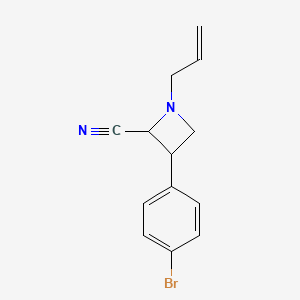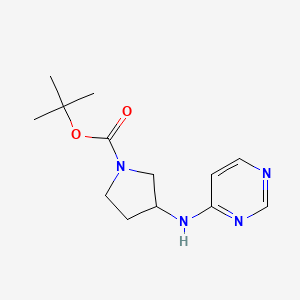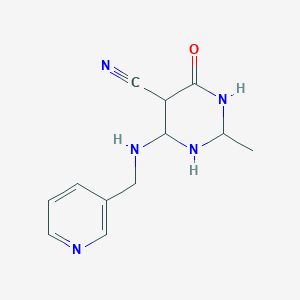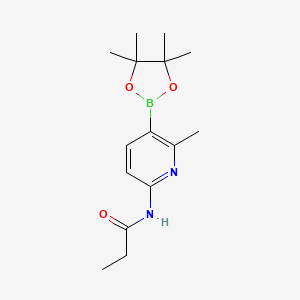![molecular formula C16H16N4O7S B14782941 4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)
4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonamide group, and an enone moiety. These structural features contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenyl Group: The sulfonamide-pyrimidine intermediate is then coupled with a phenylamine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide.
Formation of the Enone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The enone moiety in the compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The enone moiety can also be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols, alkanes, and amines.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. The presence of the sulfonamide group suggests that it may have antibacterial or antifungal properties. Additionally, the enone moiety may interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.
Medicine
In medicine, 4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid is investigated for its potential as a drug candidate. Its unique structure allows for the modulation of various biological pathways, making it a promising candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique reactivity allows for the development of new products with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The sulfonamide group may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity. The enone moiety may interact with cellular proteins, modulating their activity and leading to various biological effects. Additionally, the pyrimidine ring may interact with nucleic acids, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid: This compound is unique due to its combination of a pyrimidine ring, sulfonamide group, and enone moiety.
4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid: Similar compounds include those with variations in the substituents on the pyrimidine ring or the phenyl group, leading to differences in reactivity and biological activity.
Uniqueness
The uniqueness of 4-((4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoic acid lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H16N4O7S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H16N4O7S/c1-26-14-9-12(18-16(19-14)27-2)20-28(24,25)11-5-3-10(4-6-11)17-13(21)7-8-15(22)23/h3-9H,1-2H3,(H,17,21)(H,22,23)(H,18,19,20) |
InChI Key |
XSJBDLAZVFZVTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B14782875.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14782880.png)


![tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14782915.png)
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)
![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)

![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)

![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)

